3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
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Overview
Description
Scientific Research Applications
Phosphatidylinositol 3-Kinase (PI3K) Inhibitors for Idiopathic Pulmonary Fibrosis and Cough Treatment The compound closely related to 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide has been claimed for use in treating idiopathic pulmonary fibrosis and cough. This application is supported by in vitro data, and a Phase I study has been commenced for idiopathic pulmonary fibrosis treatment (Norman, 2014).
Inhibitors of Acetylcholinesterase, Butyrylcholinesterase, and Tyrosinase Novel benzenesulfonamides incorporating 1,3,5-triazine moieties have shown inhibitory potency against acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases like Alzheimer's, Parkinson's, and pigmentation disorders. The compounds demonstrated moderate DPPH radical scavenging and metal chelating activity (Lolak et al., 2020).
Anti-Breast Cancer Agent A specific derivative of 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide was synthesized and evaluated for its anti-breast cancer activity. It showed promising results in inhibiting MCF-7 breast cancer cell lines, indicating its potential as an anti-breast cancer agent (Kumar et al., 2020).
Potential in the Treatment of Cognitive Deficits A compound structurally similar to 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide demonstrated cognitive enhancing properties and potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Antimicrobial Activity Aryldisulfonamides, including those related to 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have shown significant antibacterial activities against various Gram-positive and Gram-negative bacteria (Alyar et al., 2012).
Treatment of Myocardial Infarction Derivatives of benzenesulfonamides have been evaluated as inhibitors of membrane-bound phospholipase A2. These compounds significantly reduced the size of myocardial infarction in coronary occluded rats, suggesting their potential use in the treatment of myocardial infarction (Oinuma et al., 1991).
Nav1.7 Inhibitors for Pain Management Morpholine-based aryl sulfonamides, structurally related to 3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide, have been discovered as isoform-selective Nav1.7 inhibitors, indicating their potential in pain management (Wu et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met, also known as the mesenchymal epithelial transition factor, is a receptor tyrosine kinase (RTK) family member and plays a crucial role in normal development . It is known to be overexpressed and mutated in a variety of human cancer types .
Mode of Action
The compound interacts with its target, the c-Met kinase, by inhibiting its activity . This inhibition disrupts the normal functioning of the kinase, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of c-Met kinase affects several downstream signal transducers, such as the MAPK, PIP3K, and STAT pathways . These pathways are involved in various cellular processes, including growth, migration, proliferation, survival, and metastasis . Therefore, the compound’s action can have wide-ranging effects on these processes.
Result of Action
The result of the compound’s action is the inhibition of the c-Met kinase, leading to disruption of the associated cellular processes . This can result in the inhibition of tumorigenic invasive growth, migration, proliferation, survival, and metastasis .
properties
IUPAC Name |
3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-16-4-2-7-19(14-16)29(26,27)24-18-6-3-5-17(15-18)20-8-9-21(23-22-20)25-10-12-28-13-11-25/h2-9,14-15,24H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPROVBDTQHJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
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